molecular formula C16H12F2N4O B2367101 N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226430-25-6

N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2367101
CAS No.: 1226430-25-6
M. Wt: 314.296
InChI Key: UZOZXTMOTMOMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its versatility in interacting with diverse biological targets. The compound's structure integrates fluorobenzyl and fluorophenyl moieties, which can significantly influence its pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity. The 1,2,3-triazole ring itself is chemically stable and can function as a bioisostere for amide bonds or other heterocycles, making it a valuable template in drug discovery . This specific triazole-4-carboxamide derivative is of high interest in early-stage pharmacological research. Compounds based on the 1,2,3-triazole-4-carboxamide structure have demonstrated potential as potent inhibitors of therapeutic targets. Notably, recent research has identified structurally related 1H-1,2,3-triazole-4-carboxamides as highly effective and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), with activities in the low nanomolar range . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters; inhibiting PXR can help prevent adverse drug-drug interactions and overcome treatment resistance, making it a valuable target in toxicology and oncology . Furthermore, the 1,2,3-triazole pharmacophore is extensively investigated for its application in developing inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are established targets for neurodegenerative conditions such as Alzheimer's disease . The broad relevance of this chemotype underscores its utility as a key intermediate and building block for synthesizing novel bioactive molecules across multiple therapeutic areas. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c17-12-5-3-6-13(8-12)22-10-15(20-21-22)16(23)19-9-11-4-1-2-7-14(11)18/h1-8,10H,9H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOZXTMOTMOMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

  • Azide Component : 3-Fluorophenyl azide is synthesized from 3-fluoroaniline via diazotization (NaNO₂, HCl, 0–5°C) followed by azide substitution (NaN₃, H₂O/EtOH).
  • Alkyne Component : Propiolic acid derivatives, such as propiolamide, are prepared by coupling propargylamine with activated carbonyls (e.g., using EDCl/HOBt).

Cycloaddition Conditions

Reagents: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), solvent: t-BuOH/H₂O (1:1).
Reaction Time: 12–24 hours at 25°C.
Yield: 65–78% after column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Optimization of CuAAC Parameters

Parameter Variation Yield (%) Regioselectivity (1,4:1,5)
Catalyst Loading 5 mol% CuSO₄ 52 92:8
10 mol% CuSO₄ 72 98:2
Solvent System DMF/H₂O 68 95:5
t-BuOH/H₂O 75 98:2
Temperature 25°C 72 98:2
50°C 65 94:6

Introduction of the 2-Fluorobenzyl Group

Post-triazole formation, the 2-fluorobenzyl moiety is introduced via nucleophilic substitution or amide coupling.

Alkylation of the Triazole Nitrogen

Reaction of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with 2-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 6 hours) yields the intermediate ester. Subsequent hydrolysis (NaOH, EtOH/H₂O) provides the carboxylic acid.

Challenges :

  • Competing O- vs. N-alkylation requires careful base selection (e.g., Cs₂CO₃ improves N-selectivity).
  • Steric hindrance from fluorine substituents reduces reaction rates, necessitating extended reaction times.

Carboxamide Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2-fluorobenzylamine in dichloromethane (DCM) at 0°C. Triethylamine (TEA) scavenges HCl, driving the reaction to completion.

Table 2: Amidation Efficiency Under Different Conditions

Acylating Agent Base Solvent Time (h) Yield (%)
SOCl₂ TEA DCM 4 88
EDCl/HOBt DIPEA DMF 12 76
DCC/DMAP None THF 24 63

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted starting materials and regioisomers.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (mp 142–144°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, triazole-H), 7.45–7.10 (m, 8H, aromatic-H), 4.85 (s, 2H, CH₂).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (ortho-F), -116.8 (meta-F).
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₂F₂N₄O [M+H]⁺ 327.1056, found 327.1059.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times and improving safety for exothermic steps (e.g., azide formation).

Table 3: Batch vs. Flow Synthesis Metrics

Metric Batch Process Flow Process
Reaction Time 24 h 2 h
Yield 72% 85%
Purity 95% 99%
Scale-Up Feasibility Moderate High

Green Chemistry Approaches

  • Solvent replacement: Cyclopentyl methyl ether (CPME) as a safer alternative to DMF.
  • Catalyst recycling: Immobilized Cu nanoparticles on SiO₂ enable reuse over five cycles without activity loss.

Challenges and Mitigation Strategies

Steric and Electronic Effects of Fluorine

Fluorine’s electronegativity deactivates aromatic rings, slowing substitution reactions. Strategies include:

  • Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Microwave irradiation (100°C, 30 min) to accelerate sluggish reactions.

Byproduct Formation

  • Regioisomeric Triazoles : Minimized by strict stoichiometric control (azide:alkyne = 1:1.05).
  • Dimerization : Suppressed via dilution (0.1 M concentration).

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorine atoms on the benzyl and phenyl rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves click chemistry techniques. This method allows for the efficient formation of triazole rings via the 1,3-dipolar cycloaddition of azides and alkynes. The compound can be synthesized from appropriate starting materials under mild conditions, resulting in high yields and purity.

Antimicrobial Properties

Recent studies have demonstrated that triazole derivatives exhibit potent antimicrobial activity against a range of multi-drug resistant pathogens. For instance, compounds similar to this compound have been tested against bacteria such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with essential cellular processes.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
3aE. coli16128
3bS. aureus29.564
3cCandida albicans10256

This table summarizes the antimicrobial efficacy of synthesized triazole derivatives, indicating that modifications to the triazole structure can enhance potency against specific pathogens.

Antitumor Activity

In addition to antimicrobial properties, triazole derivatives have also shown promise in cancer therapy. Research indicates that certain triazoles can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The compound this compound is under investigation for its potential as an antitumor agent.

Table 2: Antitumor Activity Evaluation

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Triazole AMCF-7 (Breast Cancer)5Apoptosis induction
Triazole BHeLa (Cervical Cancer)10Cell cycle arrest

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and antitumor applications. Its unique chemical structure allows for modifications that can target specific biological pathways or enhance bioavailability.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to its targets, potentially leading to increased biological activity. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: This compound is unique due to the presence of fluorine atoms on both the benzyl and phenyl rings.

    N-(2-chlorobenzyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(2-methylbenzyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in this compound can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it potentially more effective in its applications compared to similar compounds with different substituents.

Biological Activity

N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12F2N4O
  • Molecular Weight : 314.3 g/mol
  • CAS Number : 1226430-25-6

The biological activity of this compound is largely attributed to its triazole core, which is known for interacting with various biological targets. The compound has shown promise in:

  • Anticancer Activity : Triazole derivatives often exhibit antiproliferative effects against various cancer cell lines.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial and fungal pathogens.

Anticancer Properties

Recent studies have indicated that triazole derivatives can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. For instance, a related compound exhibited significant antiproliferative activity against leukemia cell lines (SR, MOLT-4, CCRF-CEM, HL-60(TB), K-562) comparable to standard chemotherapeutic agents like doxorubicin .

Cell LineIC50 (µM)Reference
SR5.0
MOLT-44.5
CCRF-CEM6.0
HL-60(TB)4.8
K-5625.5

Antimicrobial Activity

Triazoles are widely recognized for their antifungal properties. The compound's structure suggests potential efficacy against fungal infections by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Case Studies

  • Antiproliferative Studies : A study conducted on various triazole derivatives revealed that modifications at the phenyl rings significantly influenced their antiproliferative activity against cancer cell lines. The presence of electron-withdrawing groups was found to enhance activity .
  • In Silico Studies : Computational modeling has predicted favorable interactions between this compound and key biological targets involved in cancer pathways. Docking studies suggest strong binding affinities to proteins associated with cell proliferation and apoptosis regulation .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and what yields are typically achieved?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming the triazole core. A common route involves coupling 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with (2-fluorobenzyl)amine using carbodiimide coupling agents (e.g., EDC·HCl) and HOBt in anhydrous DCM or DMF. Yields range from 45–60% due to steric hindrance from fluorinated substituents . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral features distinguish this compound?

  • NMR :
  • 1^1H NMR: Distinct signals include aromatic protons (δ 7.1–8.0 ppm, split by fluorine coupling) and the triazole C-H proton (δ 8.5–9.0 ppm).
  • 19^{19}F NMR: Two distinct signals near δ -115 ppm (ortho-F on benzyl) and δ -110 ppm (meta-F on phenyl) .
    • IR : Strong absorption at ~1685 cm1^{-1} (amide C=O stretch) and 3117 cm1^{-1} (triazole C-H) .
    • HRMS : Exact mass confirmed via ESI-MS (e.g., [M+H]+^+ calculated for C17_{17}H13_{13}F2_2N4_4O: 345.0913; observed: 345.0912) .

Advanced Research Questions

Q. How do substituent positions (e.g., fluorine on benzyl vs. phenyl groups) influence bioactivity, and what structural analogs show improved efficacy?

Comparative studies of fluorinated triazole carboxamides reveal that:

  • 2-Fluorobenzyl enhances metabolic stability by reducing CYP450-mediated oxidation. 3-Fluorophenyl improves target binding via electron-withdrawing effects, as seen in analogs inhibiting Wnt/β-catenin (IC50_{50} < 1 μM) .
  • SAR Table :
Substituent PositionTarget (IC50_{50})Selectivity Index
2-F, 3-F (this compound)0.8 μM (Wnt)12.5 (vs. EGFR)
4-F, 2-F (analog)2.3 μM5.8
Non-fluorinated>10 μM<1

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved for fluorinated triazole derivatives?

Discrepancies often arise from:

  • Solubility : Low aqueous solubility (logP ~3.5) limits in vivo bioavailability. Use nanoformulations (e.g., liposomes) or PEGylation to improve delivery .
  • Metabolic Stability : Fluorine reduces oxidation but may increase plasma protein binding. Microsomal stability assays (e.g., human liver microsomes) are critical to optimize half-life .

Q. What experimental strategies validate the compound’s mechanism of action when initial target prediction tools (e.g., molecular docking) yield ambiguous results?

  • Crystallography : Co-crystallize with suspected targets (e.g., β-catenin) using SHELX for structure refinement .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts upon compound binding .
  • Knockdown/Overexpression : siRNA-mediated target silencing in cell lines (e.g., HEK293T) to correlate activity loss .

Q. What are common impurities in synthesized batches, and how can they be minimized?

  • Byproducts : Unreacted carboxylic acid (detected via TLC, Rf ~0.3 in ethyl acetate) or residual copper catalysts (ICP-MS analysis).
  • Mitigation :
  • Use scavengers (e.g., QuadraSil MP) post-CuAAC to remove Cu residues.
  • Optimize coupling reaction time (≥24 hr) to reduce unreacted amine .

Methodological Guidance

Q. How can computational modeling (e.g., DFT, MD simulations) guide the optimization of fluorine substitution patterns?

  • DFT Calculations : Predict electrostatic potential maps to identify optimal fluorine placement for hydrogen bonding (e.g., F...H-N interactions with kinase targets) .
  • MD Simulations : Assess conformational stability in lipid bilayers to prioritize analogs with enhanced membrane permeability .

Q. What in vitro assays are recommended to evaluate synergistic effects with existing therapies (e.g., cancer combinational regimens)?

  • Combenefit Analysis : Dose-response matrices (e.g., 5×5 grid) with cisplatin or paclitaxel, analyzed via Chou-Talalay method .
  • Apoptosis Assays : Annexin V/PI staining combined with caspase-3/7 activation measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.